molecular formula C8H7BrFNO B13038158 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13038158
M. Wt: 232.05 g/mol
InChI Key: ZBPVNYQLEQETRG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol . The compound exists in enantiomeric forms: (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) and (S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1344471-22-2). Its structure features a dihydrobenzofuran core substituted with bromine at position 5, fluorine at position 4, and an amine group at position 3 . Benzofuran derivatives are pharmacologically significant, often exhibiting antifungal, antitumor, and antimicrobial activities .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2

InChI Key

ZBPVNYQLEQETRG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis often begins with halogenated phenolic precursors such as 3-bromo-4-fluorophenol or 4-fluoro-3-methylphenol. Bromination reagents include bromine, phosphorus oxybromide, phosphorus pentabromide, N-bromosuccinimide (NBS), among others. The bromination step is typically conducted at low temperatures (-78°C to -10°C) to control regioselectivity and prevent over-bromination.

Step Reagents/Conditions Description
Bromination Bromine or NBS, low temperature (-78°C to -10°C) Selective bromination of fluorophenol to yield bromofluorophenol intermediates

Formation of Benzofuran Core via Cyclization

The halogenated phenol intermediate undergoes cyclization to form the benzofuran ring. This is commonly achieved using polyphosphoric acid (PPA) or related acidic media, which promote intramolecular cyclization to yield 4-bromo-5-fluorobenzofuran and its regioisomers.

Step Reagents/Conditions Description
Cyclization Polyphosphoric acid (PPA), heating Intramolecular cyclization forming benzofuran core

Introduction of the Amino Group

The amine functionality at the 3-position is introduced through a sequence involving:

  • Conversion of the benzofuran to a nitrile intermediate via palladium-catalyzed cyanation using zinc cyanide (Zn(CN)2) and Pd(PPh3)4.
  • Subsequent reduction of the nitrile to the corresponding amine, often under hydrogenation conditions.
  • Protection of the amine group as a carbamate (e.g., tert-butyl carbamate) during reduction to facilitate handling and purification.
  • Final deprotection to yield the free amine.
Step Reagents/Conditions Description
Cyanation Zn(CN)2, Pd(PPh3)4 catalyst Introduction of nitrile group
Reduction/Protection Hydrogenation, carbamate protection Conversion of nitrile to protected amine
Deprotection Acidic or catalytic conditions Removal of protecting group to yield free amine

Asymmetric Synthesis and Chiral Resolution

For the enantiomerically pure (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, asymmetric synthesis methods or chiral resolution techniques are employed. These involve:

  • Use of chiral catalysts or auxiliaries during key steps such as cyclization or amination.
  • Chromatographic or crystallization-based resolution methods to separate enantiomers.
  • Optimization of reaction conditions to enhance enantiomeric excess and yield.
Step No. Reaction Stage Key Reagents/Conditions Outcome/Product
1 Selective Bromination Bromine/NBS, -78°C to -10°C Bromofluorophenol intermediate
2 Cyclization Polyphosphoric acid, heat 4-bromo-5-fluorobenzofuran
3 Cyanation Zn(CN)2, Pd(PPh3)4 Benzofuran carbonitrile
4 Reduction & Protection Hydrogenation, carbamate formation Protected benzofuran amine
5 Deprotection Acid or catalyst 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
6 Chiral Resolution (optional) Chiral catalysts or chromatographic methods (R)- or (S)-enantiomer
  • The low-temperature bromination step is critical for regioselectivity and minimizing side products.
  • Cyclization under PPA conditions offers high efficiency but requires careful temperature control to avoid decomposition.
  • Palladium-catalyzed cyanation is a robust method for introducing the nitrile intermediate, which is a versatile handle for subsequent amination.
  • Simultaneous reduction and amine protection streamline the synthesis and improve overall yield.
  • Enantioselective synthesis remains an area of active research, with chiral catalysts improving stereochemical outcomes and biological activity profiles.
  • The presence of halogens (Br and F) enhances lipophilicity and biological interactions, making the synthetic route's selectivity crucial for downstream medicinal chemistry applications.

The preparation of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine involves a multi-step synthetic route combining selective halogenation, cyclization, palladium-catalyzed cyanation, reduction, and amine protection/deprotection strategies. The process benefits from careful optimization of reaction conditions to achieve high regio- and stereoselectivity, particularly for the chiral amine form. Ongoing research focuses on improving asymmetric synthesis routes to access enantiomerically pure compounds with potential pharmaceutical applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the fluorine and aromatic system. Common reactions include:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSource
Halogen Exchange KOH/EtOH, 80°C5-Hydroxy-4-fluoro derivativeBromine replaced by hydroxyl group
Ammonolysis NH₃ (aq.), Cu catalyst, 100°C5-Amino-4-fluoro derivativeRequires catalytic metal for C-N bond formation
Alkylation R-X (alkyl halide), DMF, 60°C5-Alkyl-4-fluoro derivativesSteric hindrance impacts yield

Coupling Reactions

The bromine atom enables cross-coupling reactions, facilitating the synthesis of complex architectures:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C5-Aryl-4-fluoro derivatives70–85%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine, 100°CN-Arylaminated products65–90%

Mechanistic Insight : The bromine atom acts as a directing group, enhancing regioselectivity in palladium-catalyzed couplings.

Elimination Reactions

Under acidic or basic conditions, the dihydrobenzofuran ring undergoes dehydrogenation to form aromatic systems:

ConditionsReagentsProducts FormedNotesSource
H₂SO₄, Δ Concentrated sulfuric acid5-Bromo-4-fluorobenzofuranForms fully aromatic benzofuran
KOtBu, DMSO Strong base, polar aproticDehydrohalogenation productsCompeting substitution possible

Oxidation/Reduction

The amine and halogen groups participate in redox transformations:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSource
Amine Oxidation H₂O₂, Fe catalystNitroso or nitro derivativesOver-oxidation controlled by pH
Bromine Reduction Zn/HCl4-Fluoro-2,3-dihydrobenzofuranSelective Br removal retains F

Stereochemical Outcomes

The chiral amine at C3 influences reaction pathways and product configurations:

Reaction TypeConditionsDiastereomer RatioEnantiomeric Excess (ee)Source
Asymmetric Alkylation Chiral ligand, Pd catalyst3:1 to 5:188–97%
Kinetic Resolution Enzymatic catalysis>90% ee

Example : Copper/BOX-catalyzed reactions with diazo compounds yield single diastereomers with >90% ee due to dual catalytic roles (metallacarbene formation + Lewis acid activation) .

Comparative Reactivity

Key differences between similar halogenated benzofuran amines:

CompoundReactivity HighlightSource
7-Bromo-5-fluoro isomerLower electrophilicity due to halogen positioning
5-Bromo-2,3-dihydrobenzofuran (no F)Reduced stability in oxidative conditions
(R)-enantiomerHigher binding affinity in enzyme inhibition assays

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve yield (≥95%) and reduce reaction times for halogen exchange.

  • Chiral Resolution : Simulated moving bed chromatography achieves >99% ee for enantiopure products.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is utilized as a building block for synthesizing pharmaceutical compounds. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders. Preliminary studies indicate that this compound may interact with neurotransmitter systems, suggesting potential therapeutic uses in neuropharmacology .

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. The presence of the amine functional group allows for various coupling reactions, making it a versatile component in organic synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, compounds structurally related to 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown significant inhibitory effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) through MTT assays .

Compound Cell Line Tested IC50 Value (µM) Reference
5-Bromo-4-fluoro derivativeHeLa9.73
5-Bromo analogueA54911.0

Biological Studies

The compound is also employed in biological studies to investigate enzyme interactions and receptor binding due to its chiral nature. Its ability to act as an agonist or antagonist at specific receptors makes it a subject of interest for studying biochemical pathways involved in various diseases .

Case Study 1: Neuropharmacological Potential

A study investigated the interactions of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine with dopamine receptors. The findings suggested that the compound could serve as a potential therapeutic agent for treating conditions like Parkinson's disease by modulating dopamine receptor activity .

Case Study 2: Anticancer Activity Assessment

In vitro studies on various benzofuran derivatives showed that those containing the bromine and fluorine substituents exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study highlighted that the presence of these halogens significantly influenced the binding affinity to target proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine can be contextualized by comparing it to related benzofuran derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine Br (C5), F (C4), NH₂ (C3) C₈H₇BrFNO 232.05 Predicted pKa: 7.52; density: 1.687 g/cm³
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br (C6), CH₃ (C4), NH₂ (C3) C₉H₁₁BrClNO 264.55 Hydrochloride salt; enhanced solubility
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br (C5), F (C6), NH₂ (C3) C₈H₈BrClFNO 264.55 Halogen positions reversed; hydrochloride salt
5-Chloro-2,3-dihydro-1-benzofuran-4-amine Cl (C5), NH₂ (C4) C₈H₈ClNO 169.61 Lower molecular weight; LogP: 2.44
7-Bromo-2,3-dihydro-1-benzofuran-3-amine Br (C7), NH₂ (C3) C₈H₈BrNO 214.06 Bromine at position 7; density: 1.6 g/cm³
2-Methyl-2,3-dihydro-1-benzofuran-3-amine CH₃ (C2), NH₂ (C3) C₉H₁₁NO 149.19 No halogens; simpler structure

Key Observations:

Halogen Effects: Bromine at position 5 (as in the target compound) vs. Fluorine at position 4 vs. position 6 (e.g., 5-Bromo-6-fluoro analog) may influence polarity and metabolic stability .

Functional Group Modifications: Hydrochloride salts (e.g., 6-Bromo-4-methyl and 5-Bromo-6-fluoro analogs) enhance solubility, making them more suitable for pharmaceutical formulations .

Structural Isomerism :

  • The position of the amine group (C3 vs. C4) impacts hydrogen-bonding capacity and interaction with enzymes or receptors. For example, 5-Chloro-2,3-dihydro-1-benzofuran-4-amine lacks the C3 amine, which may reduce its activity compared to the target compound .

Substituted halogens and amine groups are critical for these effects, as seen in other analogs .

Biological Activity

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is C8H7BrFNOC_8H_7BrFNO, with a molecular weight of 232.05 g/mol. The compound features a bicyclic structure that incorporates both aromatic and aliphatic characteristics, enhancing its reactivity and potential applications in drug development. The presence of halogen substituents (bromine and fluorine) is particularly significant as they can influence the binding affinity to biological targets.

Biological Activity Overview

Research indicates that 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities, primarily linked to its interactions with enzymes and receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets. Notably, compounds with similar structures have shown promise as inhibitors in biochemical pathways related to neurological disorders and cancer treatment .

Key Biological Activities

  • Antitumor Activity : Analogous compounds within the benzofuran class have demonstrated significant antitumor properties. For instance, studies have indicated that benzofuran derivatives can induce apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The incorporation of halogens has been associated with enhanced antimicrobial activity against various pathogens. Compounds similar to 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Neurological Implications : Research suggests potential applications in treating neurological disorders due to the compound's ability to modulate neurotransmitter systems .

Comparative Analysis with Related Compounds

The following table summarizes key features of 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine compared to structurally related compounds:

Compound NameKey FeaturesBiological Activity
(S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Enantiomer with potentially different activityVaries based on chirality
5-Bromo-4-fluoroindole Related structure with potential similar activityAntitumor properties
5-Bromo-2,3-dihydrobenzofuran Lacks fluorine; different pharmacological profileModerate antimicrobial activity
5-Bromo-4-fluorophenyl derivatives Enhanced binding due to fluorineStronger antibacterial action

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of benzofuran derivatives on breast cancer cells, revealing that compounds structurally similar to 5-Bromo-4-fluoro-2,3-dihydrobenzofuran exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : In vitro tests showed that related benzofuran compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting the importance of halogen substituents in enhancing bioactivity .

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